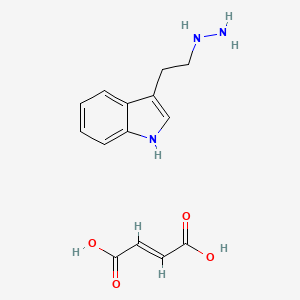

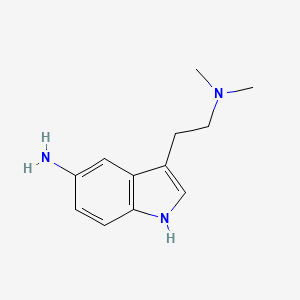

3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine

Übersicht

Beschreibung

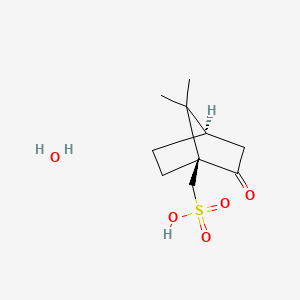

“3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is a chemical compound that is related to the neurotransmitter serotonin . It is a serotonergic hallucinogen found in several plants, especially Prestonia amazonica (Apocynaceae), and in mammalian brain, blood, and urine . It is also known as "5-Hydroxymethyl-N,N-dimethyltryptamine" .

Synthesis Analysis

The synthesis of this compound involves multiple steps. For instance, a key starting material, (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol, can be synthesized from commercially available raw material 5-Bromo-1H-indole . The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups at a time with an inexpensive reagent vitride .Molecular Structure Analysis

The molecular structure of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is characterized by the presence of a functionalized indole, with a XCH2- group in the 5 position, where X can act as a leaving group . The compound has a tertiary amine structure as a pendant group, which in an acidic medium or as a quaternary ammonium salt acquires a cationic character .Chemical Reactions Analysis

The chemical reactions of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are complex and involve multiple steps. For example, the ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . Kinetic investigations of the quaternization reactions of poly[2-(dimethylamino) ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) have been carried out at different temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are influenced by its molecular structure. For instance, it is known that the compound is responsive to changes in pH and temperature . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .Zukünftige Richtungen

The future directions of research on “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” could involve further exploration of its potential applications. For example, pH-responsive polymersomes are currently being studied as drug delivery systems or as nanoreactors . Additionally, the compound may be used as a model for other related triptan derivatives .

Eigenschaften

CAS-Nummer |

99505-03-0 |

|---|---|

Molekularformel |

C12H17N3 |

Molekulargewicht |

203.28 g/mol |

IUPAC-Name |

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |

InChI |

InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3 |

InChI-Schlüssel |

KYXMPXCAXJDUTQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)N |

Kanonische SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)

![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)